![molecular formula C26H22N4O4S2 B2913981 (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide CAS No. 865160-04-9](/img/structure/B2913981.png)
(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide
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Description
This compound is a complex organic molecule that contains several functional groups, including a methoxyethyl group, a sulfamoyl group, a benzo[d]thiazol group, a phenylquinoline group, and a carboxamide group . These groups suggest that the compound could have a variety of chemical properties and potential applications, particularly in the field of medicinal chemistry .
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds are often synthesized through multi-step reactions involving the formation of various bonds . For example, benzo[d]thiazol derivatives can be synthesized through a 1,3-dipolar cycloaddition .Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups . The benzo[d]thiazol group, for example, is a fused ring system that can contribute to the rigidity and planarity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present . For example, the sulfamoyl group could potentially participate in acid-base reactions, while the benzo[d]thiazol group could be involved in aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present . For example, the presence of multiple aromatic rings could contribute to its stability, while the various functional groups could influence its solubility, reactivity, and other properties .Scientific Research Applications
Cytotoxic Activity
Compounds with similar structures have shown good cytotoxicity against human cancer cell lines such as MCF-7 and HeLa . This suggests that our compound could potentially be used in cancer research and treatment .
Antibacterial Activity
The compound could also have antibacterial properties. Similar compounds have shown good to moderate antibacterial activity against different bacteria . This could make it useful in the development of new antibiotics .
Inhibitors of Type III Secretion
The compound could potentially be used as an inhibitor of type III secretion in Gram-negative bacteria . This could be particularly useful in the development of new antibacterial drugs .
Bioisosteres of Salicylidene Acylhydrazides
The compound could serve as potential bioisosteres of salicylidene acylhydrazides . This could be useful in the development of new drugs with improved properties .
High Oxidative Stability
Due to the electron deficient system and rigid planar structure of similar compounds, our compound could potentially have high oxidative stability . This could make it useful in various chemical reactions and processes .
Efficient Intermolecular π–π Overlap
The rigid planar structure of similar compounds enables efficient intermolecular π–π overlap . This property could make our compound useful in the development of materials with specific optical and electronic properties .
properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2-phenylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O4S2/c1-34-14-13-30-23-12-11-18(36(27,32)33)15-24(23)35-26(30)29-25(31)20-16-22(17-7-3-2-4-8-17)28-21-10-6-5-9-19(20)21/h2-12,15-16H,13-14H2,1H3,(H2,27,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USZXVGDKNFXCPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide |
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